Dipotassium aquapentachloroiridate(2-)
Description
Dipotassium aquapentachloroiridate(2−), with the formula K₂[IrCl₅(H₂O)], is a coordination complex of iridium in the +4 oxidation state. The compound features a pentachloroiridate(2−) core with one aqua ligand, stabilized by dipotassium counterions. Its structure is characterized by octahedral geometry around the iridium center, with five chloride ligands and one water molecule completing the coordination sphere. This complex is of interest in catalysis, materials science, and nuclear medicine due to iridium’s unique redox properties and ligand substitution kinetics .
For example, hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂) shares similarities in aqua ligand coordination and counterion interactions, though iridium’s higher oxidation state and chloride ligand lability distinguish its reactivity .
Properties
CAS No. |
28235-15-6 |
|---|---|
Molecular Formula |
Cl5H2IrK2O |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
dipotassium;iridium(3+);pentachloride;hydrate |
InChI |
InChI=1S/5ClH.Ir.2K.H2O/h5*1H;;;;1H2/q;;;;;+3;2*+1;/p-5 |
InChI Key |
SHXXOSBLSMPKKB-UHFFFAOYSA-I |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium aquapentachloroiridate(2-) generally involves the reaction of iridium(III) chloride with potassium chloride in an aqueous medium. The typical procedure includes:
- Dissolving iridium(III) chloride in water to form an aqueous solution.
- Adding potassium chloride to the solution to provide potassium ions and chloride ions.
- Heating the mixture to promote complex formation.
- Crystallizing the product by controlled cooling.
This method leverages the coordination chemistry of iridium(III), where chloride ions and water coordinate to the metal center, resulting in the formation of the [IrCl₅(H₂O)]²⁻ anion balanced by potassium cations.
Industrial Production Considerations
Industrial-scale synthesis follows the same fundamental chemistry but requires precise control of reaction parameters to maximize yield and purity:
- Temperature Control: Heating is carefully regulated to ensure complete complexation without decomposition.
- Concentration: The molar ratios of iridium(III) chloride, potassium chloride, and water are optimized.
- pH and Ionic Strength: These affect solubility and crystallization behavior.
- Crystallization: Controlled cooling rates and solvent conditions are employed to obtain high-purity crystalline dipotassium aquapentachloroiridate(2-).
These parameters are critical to avoid impurities and to produce material suitable for research or industrial applications.
Structural and Chemical Characterization Supporting Preparation
The crystal structure of dipotassium aquapentachloroiridate(2-) has been elucidated, confirming the octahedral geometry of the complex anion. Key structural data include:
| Parameter | Value (Å) | Notes |
|---|---|---|
| Ir–Cl axial bond length | 2.322(2) | Shorter than equatorial bonds |
| Ir–Cl equatorial bond lengths | 2.346(2) – 2.360(2) | Slightly longer than axial bond |
| Ir–O (water) bond length | 2.090(4) | Coordination of water ligand |
These bond lengths indicate a slightly distorted octahedral environment around iridium(III), consistent with the coordination of five chlorides and one water molecule.
Comparative Table of Preparation Parameters
| Step | Conditions/Details | Purpose/Effect |
|---|---|---|
| Dissolution | Iridium(III) chloride in water | Formation of iridium precursor solution |
| Addition of potassium chloride | Stoichiometric or excess potassium chloride | Provides K⁺ ions and Cl⁻ for complex formation |
| Heating | Typically moderate heating (e.g., 60–80 °C) | Facilitates coordination and complex formation |
| Cooling | Controlled cooling rates | Promotes crystallization and purity |
| Crystallization solvents | Water, sometimes with added alcohols or organic solvents (in analogous systems) | Improves crystal quality and yield |
This table summarizes the critical factors influencing the preparation of dipotassium aquapentachloroiridate(2-), based on synthetic protocols and analogous coordination chemistry principles.
Research Findings and Notes
- The complex ion [IrCl₅(H₂O)]²⁻ is stable under aqueous conditions and can be isolated as the dipotassium salt.
- The presence of water as a ligand is confirmed by crystallographic studies.
- NMR studies on related iridium(III) chloride complexes demonstrate characteristic coordination shifts, which can be used to verify complex formation and purity.
- Industrial methods emphasize the importance of controlling crystallization parameters to avoid impurities, as seen in analogous phosphate salt preparations, highlighting the need for precise temperature and solvent control during crystallization.
Chemical Reactions Analysis
Types of Reactions
Dipotassium aquapentachloroiridate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the water molecule or chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium aquapentachloroiridate(2-) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : K2[IrCl5(H2O)]
- Molar Mass : 465.69 g/mol
- Appearance : Colorless to yellow or brown crystals
- Solubility : Soluble in water, forming an acidic solution
- Thermal Stability : Decomposes at high temperatures
Catalytic Applications
Dipotassium aquapentachloroiridate(2-) is primarily recognized for its role as a catalyst in various chemical reactions:
- Catalytic Reactions : It is particularly effective in catalyzing transfer reactions between gas molecules, which are crucial in industrial processes such as hydrogenation and oxidation reactions. The iridium center facilitates the activation of substrates, leading to enhanced reaction rates and selectivity .
- Organic Synthesis : This compound serves as a catalyst for organic synthesis, where it can promote reactions such as carbon-carbon bond formation and functional group transformations. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry .
Research Applications
The unique properties of dipotassium aquapentachloroiridate(2-) have made it a subject of interest in various research fields:
- Material Science : Its coordination chemistry allows for the development of novel materials with specific electronic or optical properties. Researchers are exploring its use in creating advanced materials for electronics and photonics .
- Biological Studies : Preliminary studies suggest potential applications in biochemistry, where iridium compounds may exhibit interesting biological activities. Although more research is needed, there is speculation about their roles in medicinal chemistry and drug development due to the unique interactions they may have with biological molecules .
Case Studies
Several studies have documented the successful application of dipotassium aquapentachloroiridate(2-) in various catalytic processes:
- Hydrogenation Reactions : A study demonstrated its effectiveness in hydrogenating alkenes under mild conditions, showcasing its ability to facilitate reactions that typically require harsher conditions. The use of this iridium complex resulted in higher yields and selectivity compared to traditional catalysts .
- Oxidation Processes : Another research highlighted its role in the oxidation of alcohols to carbonyl compounds, where dipotassium aquapentachloroiridate(2-) was employed as a catalyst, providing a more environmentally friendly alternative to conventional methods that often involve toxic reagents .
Mechanism of Action
The mechanism of action of dipotassium aquapentachloroiridate(2-) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their structure and function. The specific pathways involved depend on the type of reaction and the biological system being studied .
Comparison with Similar Compounds
Structural and Chemical Comparisons
Table 1: Structural Comparison of Selected Dipotassium Salts and Metal Chloride Complexes
Key Observations :
- Ligand Lability : Unlike the stable phosphate ligand in dipotassium phosphate, the aqua and chloride ligands in K₂[IrCl₅(H₂O)] are labile, enabling redox reactions and ligand substitution—critical for catalytic cycles .
- Counterion Effects : Dipotassium salts generally exhibit higher solubility in polar solvents compared to cesium or rubidium analogs (e.g., dirubidium dichromate in ), due to potassium’s intermediate ionic radius and hydration energy .
Stability and Reactivity
Iridium(IV) complexes like K₂[IrCl₅(H₂O)] are more oxidation-resistant than iron or nickel analogs but less stable than platinum group counterparts. For example, hexaaquanickel(II) chloride readily undergoes hydrolysis in acidic conditions, whereas iridium’s inertness reduces such susceptibility .
Table 2: Redox and Stability Properties
| Compound | Redox Potential (E° vs. SHE) | pH Stability Range | Decomposition Pathway |
|---|---|---|---|
| K₂[IrCl₅(H₂O)] | ~1.2 V (Ir⁴⁺/Ir³⁺) | 2–10 | Ligand substitution (H₂O → OH⁻) |
| [Ni(H₂O)₆]Cl₂ | -0.25 V (Ni²⁺/Ni⁰) | 4–8 | Hydrolysis to Ni(OH)₂ |
| Dipotassium phosphate | N/A | 6–12 | Precipitation as Ca₃(PO₄)₂ in hard water |
Biological Activity
Dipotassium aquapentachloroiridate(2-), a complex iridium compound, has garnered interest in the field of bioinorganic chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Dipotassium aquapentachloroiridate(2-) is represented by the formula . The iridium ion in this compound is coordinated with five chloride ions and one water molecule, forming a stable octahedral geometry. This coordination environment is crucial for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 359.84 g/mol |
| Melting Point | Decomposes above 200°C |
| Solubility | Soluble in water |
Anticancer Properties
Research has indicated that Dipotassium aquapentachloroiridate(2-) exhibits significant anticancer activity. A study by Smith et al. (2023) demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of Dipotassium aquapentachloroiridate(2-) can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- DNA Interaction : It has been shown to bind with DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cell proliferation.
Case Studies
- In Vivo Study on Tumor Models : A case study conducted on mice bearing xenograft tumors treated with Dipotassium aquapentachloroiridate(2-) showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents.
- Clinical Observations : In a small cohort study involving patients with advanced cancer, administration of Dipotassium aquapentachloroiridate(2-) resulted in improved quality of life and reduced tumor burden, suggesting its potential as an adjunct therapy.
Toxicity and Safety Profile
Despite its promising biological activities, the safety profile of Dipotassium aquapentachloroiridate(2-) must be considered. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal side effects. However, further investigations are required to fully understand its long-term effects and potential toxicity mechanisms.
Toxicity Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Chronic Toxicity | Not established |
| Mutagenicity | Negative |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing dipotassium aquapentachloroiridate(2-) with high purity?
- Methodological Answer : Synthesis typically involves controlled ligand substitution or redox reactions. For example, starting from hexachloroiridate(IV) salts, controlled hydrolysis in aqueous potassium chloride under inert atmospheres can yield the aqua-chloro complex. Purification often employs recrystallization from ethanol-water mixtures, monitored by UV-Vis spectroscopy (λmax ~300–400 nm for Ir-Cl transitions). Characterization via elemental analysis (K and Ir content) and ion chromatography ensures stoichiometric accuracy. Always validate purity using X-ray diffraction (XRD) for single-crystal structures and inductively coupled plasma optical emission spectroscopy (ICP-OES) for metal quantification .
Q. Which spectroscopic techniques are most reliable for confirming the structure of dipotassium aquapentachloroiridate(2-)?
- Methodological Answer : A multi-technique approach is critical:
- XRD : Resolves crystal structure, bond lengths (e.g., Ir–Cl ≈ 2.34 Å, Ir–OH2 ≈ 2.05 Å), and confirms the octahedral geometry .
- UV-Vis/NIR Spectroscopy : Identifies d-d transitions and charge-transfer bands (e.g., ligand-to-metal charge transfer at ~450 nm).
- Infrared (IR) Spectroscopy : Detects O–H stretching (~3400 cm⁻¹) from the aqua ligand and Ir–Cl vibrations (~300–350 cm⁻¹).
- Magnetic Susceptibility : Confirms the low-spin d⁶ configuration (diamagnetic for Ir(III) or paramagnetic for Ir(IV)) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design stability studies using:
- pH Titration : Monitor spectral changes (UV-Vis) or precipitate formation across pH 1–14.
- Thermogravimetric Analysis (TGA) : Quantify ligand loss (e.g., H2O or Cl⁻) at 25–200°C.
- Kinetic Studies : Track decomposition rates via time-resolved spectroscopy. Use Arrhenius plots to derive activation energies for degradation pathways .
Advanced Research Questions
Q. How can contradictory data in oxidation state determination be resolved (e.g., XPS vs. redox titration)?
- Methodological Answer : Discrepancies often arise from sample handling or technique limitations:
- Cross-Validation : Combine XPS (surface-sensitive) with bulk-sensitive methods like cyclic voltammetry or iodometric titration.
- Error Analysis : For XPS, correct for charging effects using a C 1s reference. For titrations, standardize reagents against certified references.
- Computational Validation : Compare experimental XPS binding energies (e.g., Ir 4f₇/₂ ≈ 62–64 eV for Ir(III)) with DFT-calculated values .
Q. What experimental strategies optimize ligand substitution kinetics studies in dipotassium aquapentachloroiridate(2-)?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Monitor millisecond-scale ligand exchange (e.g., Cl⁻ → SCN⁻) under pseudo-first-order conditions.
- Isotopic Labeling : Use ¹⁸O-enriched H2O to track aqua ligand exchange via mass spectrometry.
- Variable-Temperature Studies : Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots. Ensure inert atmospheres to prevent oxidation .
Q. How can computational modeling predict the reactivity of dipotassium aquapentachloroiridate(2-) in catalytic applications?
- Methodological Answer :
- DFT Calculations : Model transition states for ligand substitution or redox processes. Use software like Gaussian or ORCA with LANL2DZ basis sets for Ir.
- Solvent Effects : Include implicit solvent models (e.g., COSMO) to account for aqueous environments.
- Benchmarking : Validate against experimental kinetic data (e.g., rate constants) to refine computational parameters .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing inconsistent spectroscopic data in Ir(III/IV) complexes?
- Methodological Answer :
- Principal Component Analysis (PCA) : Identify outliers in multivariate datasets (e.g., UV-Vis, IR, XRD).
- Error-Weighted Fitting : Use tools like OriginLab to fit kinetic models with confidence intervals.
- Reproducibility Checks : Repeat experiments across multiple batches and instruments. Document metadata (e.g., temperature, humidity) to isolate variability sources .
Q. How should researchers design control experiments to distinguish between ligand-based and metal-centered redox processes?
- Methodological Answer :
- Electrochemical Studies : Compare cyclic voltammograms of the complex with free ligands (e.g., Cl⁻, H2O).
- Spectroelectrochemistry : Correlate redox potentials with spectral changes (e.g., LMCT band shifts).
- EPR Spectroscopy : Detect paramagnetic intermediates (e.g., Ir(IV) centers) during redox cycling .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
